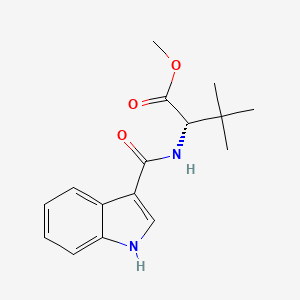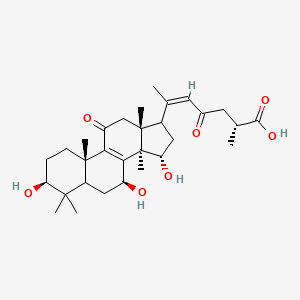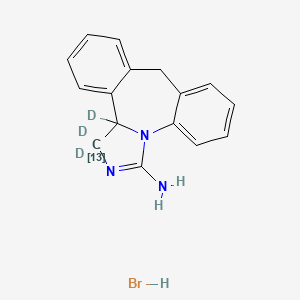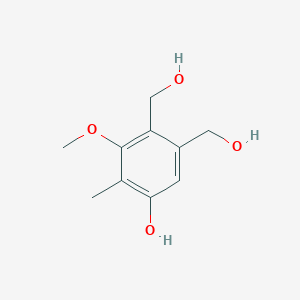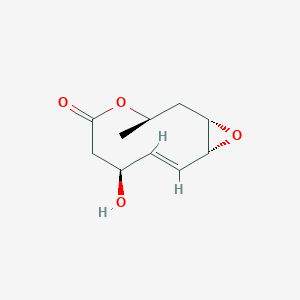
Decarestrictine A1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decarestrictine A1 is a fungal metabolite belonging to the class of 10-membered lactones. It is isolated from various Penicillium species and has garnered attention due to its unique structure and potential biological activities .
Preparation Methods
The synthesis of Decarestrictine A1 involves several key steps. One common synthetic route includes the use of Jacobsen’s hydrolytic kinetic resolution, regioselective ring opening of epoxide, and Yamaguchi macrolactonisation . These steps are crucial for achieving the desired stereochemistry and functional groups present in this compound. Industrial production methods typically follow similar synthetic routes but are optimized for larger scale production.
Chemical Reactions Analysis
Decarestrictine A1 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Decarestrictine A1 has several scientific research applications:
Chemistry: It is used as a model compound for studying lactone synthesis and stereochemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new synthetic methodologies and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism by which Decarestrictine A1 exerts its effects involves interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Decarestrictine A1 is part of a family of compounds known as decarestrictines. Similar compounds include Decarestrictine A2, Decarestrictine B, Decarestrictine C1, Decarestrictine C2, and Decarestrictine D. These compounds share a similar lactone structure but differ in their stereochemistry and functional groups. This compound is unique due to its specific stereochemistry and biological activities .
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(1S,3R,7S,8E,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one |
InChI |
InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2+/t6-,7-,8-,9+/m1/s1 |
InChI Key |
JCWPVPJYCLLPQL-CXPMVJJISA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H](O2)/C=C/[C@H](CC(=O)O1)O |
Canonical SMILES |
CC1CC2C(O2)C=CC(CC(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


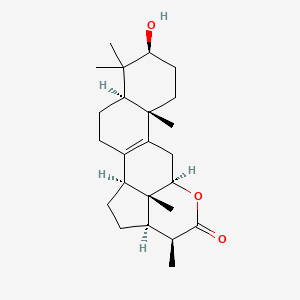
![Methyl 2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethylbenzoate](/img/structure/B10820591.png)

![[5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate](/img/structure/B10820600.png)
